4-Chloro-3-(hydroxymethyl)benzonitrile: A Critical Scaffold for Benzoxaborole Therapeutics
4-Chloro-3-(hydroxymethyl)benzonitrile: A Critical Scaffold for Benzoxaborole Therapeutics
This technical guide details the properties, synthesis, and application of 4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 105191-40-0), a critical scaffold in the development of benzoxaborole-based therapeutics.
CAS Number: 105191-40-0 Formula: C₈H₆ClNO Molecular Weight: 167.59 g/mol
Abstract
4-Chloro-3-(hydroxymethyl)benzonitrile is a high-value halogenated building block used primarily in the synthesis of benzoxaboroles , a class of boron-heterocycles with potent pharmaceutical activities (e.g., PDE4 inhibition, LeuRS inhibition). Its unique substitution pattern—featuring an aryl chloride for metal-catalyzed borylation, a benzylic alcohol for cyclization, and a nitrile for downstream functionalization—makes it an ideal precursor for accessing 5-substituted benzoxaborole cores found in next-generation anti-infective and anti-inflammatory drugs.
Chemical Profile & Properties
This compound serves as a stable, versatile intermediate.[1] The aryl chloride moiety provides a cost-effective alternative to bromo-analogs for Suzuki-Miyaura coupling reactions, though it requires specialized catalytic systems.
| Property | Data |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Typical) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Reactivity | Aryl chloride (Suzuki coupling), Nitrile (Hydrolysis/Reduction), Benzyl alcohol (Oxidation/Protection) |
| Storage | Inert atmosphere, 2–8 °C recommended |
Synthetic Pathways
The synthesis of CAS 105191-40-0 typically proceeds via the functionalization of 4-chloro-3-methylbenzonitrile or the reduction of 4-chloro-3-formylbenzonitrile.
Core Synthesis Workflow
The most scalable route involves the selective reduction of the aldehyde precursor, which preserves the nitrile functionality.
Figure 1: Selective reduction synthesis route preserving the nitrile group.
Application: Benzoxaborole Scaffold Construction
The primary utility of CAS 105191-40-0 is in the construction of the 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring system. This scaffold is pharmacologically privileged, serving as the core for drugs like Tavaborole (Kerydin) and Crisaborole (Eucrisa), as well as experimental LeuRS inhibitors (e.g., Epetraborole analogs).
Mechanism of Scaffold Assembly
The transformation requires converting the aryl chloride to a boronic acid/ester, followed by intramolecular cyclization with the pendant hydroxymethyl group.
-
Protection: The benzylic alcohol is often protected (e.g., THP or TBS) to prevent protodeboronation or side reactions during lithiation/coupling.
-
Borylation: The aryl chloride undergoes Palladium-catalyzed Miyaura borylation (using Bis(pinacolato)diboron) or Lithium-Halogen exchange (using n-BuLi) to introduce the boron atom.
-
Cyclization: Acidic hydrolysis removes the protecting group and facilitates the condensation of the boronic acid with the alcohol to close the oxaborole ring.
Application Workflow Diagram
Figure 2: Workflow for converting CAS 105191-40-0 into the bioactive benzoxaborole core.
Downstream Derivatization
The nitrile group at position 5 (derived from position 1 of the starting material) is a versatile handle:
-
Aminomethylation: Reduction (e.g., Raney Ni, H2) yields 5-(aminomethyl)benzoxaboroles , a class of potent Leucyl-tRNA synthetase (LeuRS) inhibitors used against Gram-negative bacteria.
-
Hydrolysis: Conversion to the carboxylic acid or amide allows for coupling with other pharmacophores.
-
Ether Formation: While less direct, the nitrile can be converted to a phenol (via diazonium) to access ether-linked drugs like Crisaborole .
Experimental Protocol: Selective Reduction
Note: This protocol describes the synthesis of CAS 105191-40-0 from its aldehyde precursor.
Reagents:
-
4-Chloro-3-formylbenzonitrile (1.0 eq)
-
Sodium Borohydride (NaBH₄) (0.5 eq)
-
Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve 4-chloro-3-formylbenzonitrile (10 g) in anhydrous Methanol (100 mL) in a round-bottom flask. Cool to 0 °C.
-
Reduction: Add NaBH₄ (1.15 g) portion-wise over 15 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.
-
Quench: Quench the reaction with saturated NH₄Cl solution (20 mL).
-
Workup: Concentrate under vacuum to remove methanol. Dilute the residue with water and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product typically crystallizes upon standing or can be recrystallized from Hexane/EtOAc.
Safety & Handling (HSE)
-
Hazards: CAS 105191-40-0 is an organic nitrile. It is harmful if swallowed, inhaled, or absorbed through the skin. It causes skin irritation (H315) and serious eye irritation (H319).
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Waste Disposal: Dispose of as hazardous organic waste containing nitriles.
References
-
Synthesis of Benzoxaboroles: Akama, T., et al. "Discovery and structure-activity relationships of a novel benzoxaborole anti-inflammatory agent (AN2728)." Bioorganic & Medicinal Chemistry Letters 19.8 (2009): 2129-2132. Link
-
Patent on Crisaborole Intermediates: "Process for the preparation of crisaborole." US Patent App. 2021/0070781 A1. Link
-
Benzoxaborole Antibiotics: Hernandez, V., et al. "Discovery of a novel class of boron-containing antibacterials with activity against gram-negative bacteria." Antimicrobial Agents and Chemotherapy 57.3 (2013): 1394-1403. Link
-
Reduction Protocols: "Preparation of 4-bromo-3-(hydroxymethyl)benzonitrile." ChemicalBook, Reaction ID: 105191-40-0 Synthesis. Link
